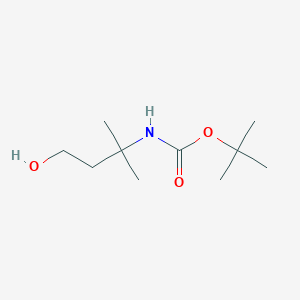

3-(Boc-amino)-3-methyl-1-butanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-2-methylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-10(4,5)6-7-12/h12H,6-7H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSUFODBDZQCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573097 | |

| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167216-22-0 | |

| Record name | tert-Butyl (4-hydroxy-2-methylbutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(Boc-amino)-3-methyl-1-butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic route for the preparation of 3-(tert-butoxycarbonylamino)-3-methyl-1-butanol, a valuable building block in medicinal chemistry and drug development. The presented methodology is based on established chemical transformations and offers a clear pathway for the efficient synthesis of this target molecule. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy

The synthesis of 3-(Boc-amino)-3-methyl-1-butanol is most effectively achieved through a two-step process commencing with the Boc-protection of 3-amino-3-methylbutanoic acid, followed by the selective reduction of the carboxylic acid functionality. This approach ensures the preservation of the Boc protecting group while efficiently yielding the desired amino alcohol.

Experimental Protocols

Step 1: Synthesis of 3-(tert-butoxycarbonylamino)-3-methylbutanoic Acid

This procedure details the protection of the amino group of 3-amino-3-methylbutanoic acid using di-tert-butyl dicarbonate (Boc₂O).

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Boc-amino)-3-methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-(Boc-amino)-3-methyl-1-butanol, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This document outlines the predicted ¹H NMR data, a comprehensive experimental protocol for its acquisition, and a discussion of the spectral features.

Chemical Structure and Proton Environments

The structure of this compound, systematically named tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate, contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The protons are labeled alphabetically in the diagram below for assignment purposes.

Figure 1: Chemical structure of this compound with proton labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound in a common deuterated solvent such as CDCl₃. The chemical shifts of exchangeable protons (NH and OH) can vary with concentration and temperature.

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Hᵢ | -(C(CH₃)₃) | 1.45 | singlet | 9H | - |

| Hₐ | -C(CH₃)₂- | 1.25 | singlet | 6H | - |

| Hₑ | -CH₂-C(CH₃)₂- | 1.70 | triplet | 2H | ~6-7 |

| H꜀ | -CH₂-OH | 3.75 | triplet | 2H | ~6-7 |

| Hⱼ | -NH- | ~4.8 (broad) | singlet | 1H | - |

| Hₖ | -OH | ~2.5 (broad) | singlet | 1H | - |

Rationale for Predictions:

-

Hᵢ (Boc group): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region, typically around 1.4-1.5 ppm.

-

Hₐ (gem-dimethyl): The six equivalent protons of the two methyl groups attached to the quaternary carbon will also produce a singlet, expected around 1.2-1.3 ppm.

-

Hₑ (Methylene adjacent to quaternary carbon): These protons are adjacent to the -CH₂OH group and will therefore be split into a triplet. Their position is slightly downfield due to the proximity of the electron-withdrawing amino group.

-

H꜀ (Methylene adjacent to hydroxyl): These protons are deshielded by the adjacent electronegative oxygen atom, resulting in a significant downfield shift to around 3.7-3.8 ppm. They will appear as a triplet due to coupling with the neighboring -CH₂- group.

-

Hⱼ (Amine proton): The carbamate NH proton signal is often broad and its chemical shift is variable. In the absence of hydrogen bonding, it is typically found in the 4.5-5.5 ppm range.

-

Hₖ (Hydroxyl proton): The alcohol proton signal is also typically broad and its chemical shift is dependent on solvent, concentration, and temperature. It can often be observed between 2-4 ppm. The exchange of labile protons like -OH and -NH with trace amounts of acid or water can lead to peak broadening and a lack of observable coupling.[1]

Experimental Protocols

A detailed methodology for acquiring the ¹H NMR spectrum is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.[2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to serve as a reference (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Data Acquisition

The following is a general workflow for acquiring a ¹H NMR spectrum.

Figure 2: General workflow for ¹H NMR spectroscopy.

Typical Spectrometer Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.

-

Spectral Width (SW): 0-12 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: The relative areas under each peak are determined to establish the proton ratios.

-

Peak Picking: The chemical shift of each peak is accurately determined.

By following these protocols, a high-quality and reproducible ¹H NMR spectrum of this compound can be obtained for rigorous structural analysis and purity assessment.

References

An In-Depth Technical Guide to the ¹³C NMR Characterization of 3-(Boc-amino)-3-methyl-1-butanol

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-(Boc-amino)-3-methyl-1-butanol, a key intermediate in various synthetic applications. The document details predicted chemical shifts, a standard experimental protocol for data acquisition, and a logical visualization of the structure-spectrum correlation.

Predicted ¹³C NMR Spectral Data

The structure of this compound possesses seven unique carbon environments. The expected chemical shifts (δ) in a standard deuterated solvent like CDCl₃ are predicted based on established ranges for similar functional groups.[1][2][3] The electronegativity of oxygen and nitrogen atoms causes a downfield shift (higher ppm value) for adjacent carbons.[4][5]

The following table summarizes the predicted ¹³C NMR chemical shifts for each carbon atom in this compound.

| Carbon Atom (Label) | Chemical Environment Description | Predicted Chemical Shift (δ, ppm) |

| C1 | C H₂OH (Primary Alcohol) | 60 - 65 |

| C2 | C H₂ (Methylene) | 45 - 50 |

| C3 | -C (CH₃)₂-NHBoc (Quaternary Amine) | 55 - 60 |

| C4 | -C(C H₃)₂ (Gem-dimethyl) | 25 - 30 |

| C5 | -C(C H₃)₃ (Boc Quaternary) | 79 - 82 |

| C6 | -C(C H₃)₃ (Boc Methyls) | 28 - 29 |

| C7 | -C =O (Boc Carbonyl) | 155 - 157 |

Experimental Protocol for ¹³C NMR Data Acquisition

This section outlines a standard protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum suitable for the structural elucidation of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 15-30 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). The CDCl₃ solvent peak will appear as a triplet at approximately 77 ppm.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

2.2. Spectrometer Setup and Calibration

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Matching: Tune and match the ¹³C probe to the correct frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

2.3. Data Acquisition Parameters The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment.[6][7][8]

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 (or equivalent) | Standard ¹H-decoupled single 30° pulse experiment. |

| Spectral Width (SW) | 0 - 220 ppm | To encompass all expected carbon signals. |

| Acquisition Time (AQ) | 2.0 - 4.0 s | Ensures good digital resolution of the signals.[9] |

| Relaxation Delay (D1) | 2.0 s | Allows for partial relaxation of nuclei between pulses. |

| Pulse Width (pw) | 30° pulse | A compromise to reduce T1 relaxation effects, especially for quaternary carbons.[9] |

| Number of Scans (NS) | 1024 - 4096 | To achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine analysis. |

2.4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Line Broadening: Apply an exponential multiplication with a line-broadening factor of 0.5 - 1.0 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and presentation.

-

Referencing: Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm or to an internal standard like Tetramethylsilane (TMS) at 0.0 ppm.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical connection between the molecular structure of this compound and its corresponding predicted ¹³C NMR signals.

Caption: Correlation of carbon atoms with predicted ¹³C NMR chemical shifts.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 6. benchchem.com [benchchem.com]

- 7. sc.edu [sc.edu]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. books.rsc.org [books.rsc.org]

Mass Spectrometry Analysis of Boc-Protected Amino Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Boc-protected amino alcohols, essential intermediates in pharmaceutical development and organic synthesis. This document outlines key ionization techniques, characteristic fragmentation patterns, and detailed experimental protocols for both qualitative and quantitative analysis.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis to temporarily block amine functionalities. Boc-protected amino alcohols are crucial chiral building blocks for the synthesis of a variety of pharmaceutical compounds. Accurate and reliable characterization of these intermediates is paramount to ensure the integrity and purity of final products. Mass spectrometry (MS) offers a powerful analytical tool for the structural elucidation and quantification of these compounds. This guide will delve into the primary MS techniques utilized for this purpose: Electrospray Ionization-Mass Spectrometry (ESI-MS) for direct analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Core Principles of Mass Spectrometry for Boc-Protected Amino Alcohols

Mass spectrometry analysis of Boc-protected amino alcohols involves three main stages: ionization, mass analysis, and detection. The choice of ionization method is critical and depends on the volatility and thermal stability of the analyte.

-

Electrospray Ionization (ESI): A soft ionization technique well-suited for polar and thermally labile molecules like Boc-protected amino alcohols. ESI generates protonated molecules, [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺, or potassium, [M+K]⁺, with minimal fragmentation in the ion source.[1][2] This allows for the accurate determination of the molecular weight.

-

Electron Ionization (EI): A hard ionization technique typically used with Gas Chromatography (GC). Due to the low volatility of Boc-protected amino alcohols, derivatization is necessary to convert them into more volatile species suitable for GC-MS analysis.[3] EI induces extensive fragmentation, providing detailed structural information.

Fragmentation Patterns

Understanding the fragmentation patterns of Boc-protected amino alcohols is crucial for their identification and structural confirmation.

ESI-MS/MS Fragmentation

In tandem mass spectrometry (MS/MS) experiments, the protonated molecule or adduct ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of Boc-protected amino alcohols is characterized by several key pathways:

-

Loss of the Boc Group: The most prominent fragmentation pathway involves the neutral loss of components of the Boc group. This can occur through two primary mechanisms:

-

Loss of isobutylene (56 Da): This results in the formation of a carbamic acid intermediate that can be observed as [M+H-56]⁺.

-

Loss of tert-butanol (74 Da): This fragmentation pathway is also common.

-

Complete loss of the Boc group (100 Da): This corresponds to the loss of CO₂ and isobutylene.

-

-

α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group is a characteristic fragmentation of alcohols.[4][5] This results in the formation of a resonance-stabilized oxonium ion.

-

Dehydration: The loss of a water molecule (18 Da) from the protonated molecule is another possible fragmentation pathway for alcohols.[4][5]

The interplay of these fragmentation pathways provides a unique fingerprint for each Boc-protected amino alcohol.

GC-MS Fragmentation (of Silylated Derivatives)

Prior to GC-MS analysis, the polar hydroxyl and amine groups of the Boc-amino alcohol are typically derivatized, most commonly through silylation (e.g., using BSTFA or MSTFA to form trimethylsilyl (TMS) derivatives).[3][6] The fragmentation of these derivatives in EI is influenced by both the original molecule and the silyl group. Characteristic fragments include ions corresponding to the silylating agent and fragments arising from cleavage of the carbon backbone.

Quantitative Analysis

Mass spectrometry, particularly when coupled with chromatography, is a powerful tool for the quantitative analysis of Boc-protected amino alcohols.

LC-MS/MS for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of Boc-protected amino alcohols in complex matrices.[7][8][9] The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[7] Multiple Reaction Monitoring (MRM) is a common acquisition mode where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing high selectivity.

Quantitative Data Summary

The following tables summarize the key mass spectrometric data for several common Boc-protected amino alcohols.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Boc-Alaninol | C₈H₁₇NO₃ | 175.23 | 176.1 | 120.1 ([M+H-56]⁺), 102.1 ([M+H-74]⁺), 76.1 |

| Boc-Valinol | C₁₀H₂₁NO₃ | 203.28 | 204.2 | 148.1 ([M+H-56]⁺), 130.1 ([M+H-74]⁺), 104.1 |

| Boc-Leucinol | C₁₁H₂₃NO₃ | 217.31 | 218.2 | 162.2 ([M+H-56]⁺), 144.2 ([M+H-74]⁺), 118.2 |

| Boc-Phenylalaninol | C₁₄H₂₁NO₃ | 251.32 | 252.2 | 196.2 ([M+H-56]⁺), 178.2 ([M+H-74]⁺), 152.2 |

Data compiled from PubChem entries for Boc-Alaninol[10], Boc-Valinol[11], Boc-Leucinol[12], and Boc-Phenylalaninol[13]. The relative intensities of fragment ions can vary depending on the instrument and collision energy.

Experimental Protocols

Sample Preparation for Mass Spectrometry

Proper sample preparation is crucial for obtaining high-quality mass spectra.[14][15][16][17]

Protocol 1: Sample Preparation for LC-MS/MS Analysis

-

Dissolution: Accurately weigh a small amount of the Boc-protected amino alcohol and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a stock concentration of approximately 1 mg/mL.

-

Dilution: Prepare working solutions by diluting the stock solution with the initial mobile phase to a final concentration suitable for MS analysis (typically in the low µg/mL to ng/mL range).

-

Internal Standard Spiking (for quantitative analysis): Add a known concentration of a suitable stable isotope-labeled internal standard to all samples, calibration standards, and quality control samples.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

LC-MS/MS Analysis

Protocol 2: Typical LC-MS/MS Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 1 - 10 µL.

-

MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

-

-

Data Acquisition: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.

GC-MS Analysis (with Silylation)

Protocol 3: Silylation and GC-MS Analysis

-

Drying: Accurately weigh the Boc-protected amino alcohol into a reaction vial and dry it completely under a stream of nitrogen or in a vacuum desiccator.

-

Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)) and a suitable solvent (e.g., pyridine, acetonitrile).

-

Reaction: Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC System: A gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80-100 °C), ramp to a high temperature (e.g., 280-300 °C).

-

MS System: A mass spectrometer with an Electron Ionization (EI) source.

-

Ion Source Temperature: 200-230 °C.

-

Electron Energy: 70 eV.

-

Data Acquisition: Full scan mode.

-

Visualizations

The following diagrams illustrate key workflows and concepts in the mass spectrometric analysis of Boc-protected amino alcohols.

References

- 1. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. osti.gov [osti.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,1-Dimethylethyl N-((1S)-2-hydroxy-1-methylethyl)carbamate | C8H17NO3 | CID 7023103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Boc-L-leucinol | C11H23NO3 | CID 7018766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Boc-DL-phenylalaninol | C14H21NO3 | CID 545866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. massspec.unm.edu [massspec.unm.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of Boc-Protected Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its stability under various conditions and the ease of its removal make it an invaluable tool for chemists. Infrared (IR) spectroscopy is a powerful and rapid analytical technique for confirming the successful installation and removal of the Boc group. This guide provides a comprehensive overview of the characteristic IR absorption bands of Boc-protected compounds, detailed experimental protocols, and the interpretation of spectral data.

Core Principles of IR Spectroscopy for Boc-Protection Analysis

The confirmation of a Boc-protection reaction via IR spectroscopy relies on the observation of the appearance and disappearance of specific vibrational bands corresponding to the functional groups involved. The key transformations are the conversion of a primary or secondary amine to a carbamate.

Key Spectroscopic Changes Upon Boc Protection:

-

Appearance of the Carbamate Carbonyl (C=O) Stretch: A strong, sharp absorption band emerges in the region of 1720-1680 cm⁻¹ . This is the most prominent and diagnostic peak for a Boc-protected compound.[1]

-

Disappearance/Shifting of the N-H Stretch: For primary (R-NH₂) and secondary (R₂-NH) amines, the characteristic N-H stretching vibrations, typically found between 3500-3300 cm⁻¹ , will disappear or be replaced by a single, weaker N-H stretch of the carbamate.[1][2] Tertiary amines, lacking an N-H bond, will not show a change in this region.

-

Appearance of tert-Butyl Group Vibrations: The introduction of the Boc group brings with it the characteristic vibrations of the tert-butyl moiety, including C-H stretching and bending modes.

Characteristic Infrared Absorption Frequencies

The following tables summarize the key IR absorption bands for Boc-protected compounds and the parent amines. These values are typical and can be influenced by the molecular environment, solvent, and hydrogen bonding.

Table 1: Characteristic IR Bands of Boc-Protected Compounds

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity/Description |

| Carbamate | C=O Stretch | 1720-1680[1] | Strong, Sharp |

| Carbamate | N-H Stretch | ~3440-3200 | Medium to Weak, can be broad with H-bonding |

| Carbamate | C-N Stretch | 1335-1250 | Medium to Strong |

| tert-Butyl | C-H Stretch (asymmetric) | ~2975 | Strong |

| tert-Butyl | C-H Stretch (symmetric) | ~2870 | Medium |

| tert-Butyl | C-H Bend (umbrella) | ~1365 | Strong |

| tert-Butyl | C-H Bend (asymmetric) | ~1462[3] | Medium |

| Carbamate | O-C-O Stretch | 1170-1150 | Strong |

Table 2: Characteristic IR Bands of Primary and Secondary Amines (Starting Materials)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity/Description |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric) | 3400-3300[2] | Medium (two bands) |

| Primary Amine (R-NH₂) | N-H Stretch (symmetric) | 3330-3250[2] | Medium (two bands) |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650-1580[2] | Medium to Strong |

| Secondary Amine (R₂-NH) | N-H Stretch | 3350-3310[2] | Weak to Medium (one band) |

| Aliphatic Amines | C-N Stretch | 1250-1020[2] | Weak to Medium |

| Aromatic Amines | C-N Stretch | 1335-1250[2] | Strong |

Experimental Protocols

Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method for analyzing Boc-protected compounds as it requires minimal sample preparation.

Protocol for ATR-FTIR Analysis:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere (e.g., CO₂ and water vapor).[1]

-

-

Sample Application:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]

-

For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.[4]

-

-

Data Analysis:

-

Identify the characteristic absorption bands as outlined in Tables 1 and 2.

-

For confirmation of a Boc-protection reaction, verify the disappearance of the starting amine's N-H stretch (if applicable) and the appearance of the strong carbamate C=O stretch.[1][4]

-

For confirmation of Boc deprotection, verify the disappearance of the carbamate C=O stretch and the reappearance of the N-H stretches of the free amine.[4]

-

Visualization of Analytical Workflows

Workflow for Confirmation of Boc-Protection

The following diagram illustrates a typical workflow for the confirmation of a Boc-protection reaction using various analytical techniques, with a key decision point based on the initial IR spectroscopic analysis.

Caption: Workflow for the synthesis and analytical confirmation of a Boc-protection reaction.

Logical Flow for IR Spectral Interpretation of Boc Protection

This diagram outlines the decision-making process when interpreting an IR spectrum to confirm the success of a Boc-protection reaction on a primary or secondary amine.

Caption: Decision tree for confirming Boc protection via IR spectroscopy.

Influence of Molecular Environment on IR Spectra

-

Hydrogen Bonding: In the solid state or in concentrated solutions, the N-H group of a Boc-protected amine can participate in hydrogen bonding. This typically causes the N-H stretching band to become broader and shift to a lower wavenumber (e.g., from ~3400 cm⁻¹ for a "free" N-H to ~3200 cm⁻¹ for a hydrogen-bonded N-H).[5][6][7] The C=O stretching frequency can also be affected, often shifting to a lower wavenumber as hydrogen bonding to the carbonyl oxygen weakens the C=O bond.[8]

-

Conjugation: If the carbamate group is conjugated with a double bond or an aromatic ring, the C=O stretching frequency will typically be lowered by 15-30 cm⁻¹. This is due to the delocalization of electron density, which reduces the double-bond character of the carbonyl group.

-

Solvent Effects: The polarity of the solvent can influence the positions of the N-H and C=O stretching bands. Polar solvents can interact with these groups, leading to shifts in their absorption frequencies, often to lower wavenumbers.

Conclusion

Infrared spectroscopy is an indispensable technique in the workflow of drug development and organic synthesis for the rapid and reliable confirmation of Boc-protection and deprotection reactions. By understanding the characteristic absorption frequencies of the key functional groups and the factors that influence them, researchers can efficiently monitor their reactions and ensure the integrity of their synthetic intermediates. The combination of a quick IR check followed by more detailed analysis by NMR and mass spectrometry provides a robust analytical strategy for working with Boc-protected compounds.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. [1606.04323] Effect of hydrogen bonding on infrared absorption intensity [arxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations: theoretical basis for interpretation of infrared bands of carboxylic groups in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 3-(Boc-amino)-3-methyl-1-butanol (CAS 167216-22-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-3-methyl-1-butanol, with CAS number 167216-22-0, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine and a primary alcohol, making it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a representative synthetic application, and safety information.

The primary utility of this compound lies in its role as a precursor in the synthesis of pharmacologically active compounds. Notably, it has been identified as a key intermediate in the preparation of C-terminal sulfonamide analogs of NN703, a potent growth hormone secretagogue. The Boc protecting group allows for selective reactions at other functional groups within a molecule, and its straightforward removal under acidic conditions provides a versatile tool in multi-step synthetic pathways.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 167216-22-0[1][2][3][4] |

| IUPAC Name | tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate[1] |

| Molecular Formula | C₁₀H₂₁NO₃[1] |

| Molecular Weight | 203.28 g/mol [1][2] |

| SMILES | CC(C)(NC(=O)OC(C)(C)C)CCO[1] |

| InChI Key | QHSUFODBDZQCHO-UHFFFAOYSA-N[2] |

| Property | Value |

| Physical Form | Liquid or Solid or Semi-solid or lump[3] |

| Purity | ≥95%[1][3] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų[1] |

| logP | 1.6721[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Hydrogen Bond Donors | 2[1] |

| Rotatable Bonds | 3[1] |

Synthetic Utility and Experimental Protocol

As an intermediate, this compound is primarily utilized in coupling reactions to build larger molecules. The Boc-protected amine is stable under a variety of reaction conditions, allowing for modification of the terminal hydroxyl group. Subsequently, the Boc group can be removed to liberate the amine for further functionalization.

Representative Experimental Protocol: Oxidation of the Primary Alcohol to an Aldehyde

This protocol describes a general method for the oxidation of a Boc-protected amino alcohol to the corresponding aldehyde, a common transformation in organic synthesis. This is a representative procedure and may require optimization for specific applications.

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously for 15-20 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired aldehyde.

Role in the Synthesis of Growth Hormone Secretagogues

The primary documented application of this compound is in the synthesis of analogs of the growth hormone secretagogue NN703. Growth hormone secretagogues are compounds that stimulate the release of growth hormone from the pituitary gland. They are of therapeutic interest for treating growth hormone deficiencies and other related conditions.

The following diagram illustrates the conceptual workflow of how an intermediate like this compound is incorporated into a larger, pharmacologically active molecule.

Caption: Synthetic pathway from intermediate to final product.

Safety and Handling

| Hazard Category | Description |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Sensitization | May cause respiratory irritation. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable synthetic intermediate with a clear application in the field of medicinal chemistry, particularly in the development of growth hormone secretagogues. Its bifunctional nature, combined with the stability and reliable deprotection of the Boc group, makes it a useful tool for the construction of complex molecular architectures. While it does not possess inherent biological activity, its role as a building block is critical for the synthesis of potentially therapeutic agents. Researchers and drug development professionals can leverage the information in this guide for the safe and effective use of this compound in their synthetic endeavors.

References

Stability of 3-(Boc-amino)-3-methyl-1-butanol Under Acidic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 3-(Boc-amino)-3-methyl-1-butanol under acidic conditions. Due to the widespread use of the tert-butoxycarbonyl (Boc) protecting group in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, a thorough understanding of its lability is crucial for process development, optimization, and ensuring product quality. This document outlines the mechanism of acid-catalyzed deprotection, factors influencing the reaction rate, potential side products, and detailed experimental protocols for stability assessment.

Introduction to the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, particularly in peptide synthesis and medicinal chemistry.[1] Its popularity stems from its general stability under a wide range of nucleophilic and basic conditions, while being readily cleaved under acidic conditions.[2][3] This orthogonality allows for selective deprotection in the presence of other protecting groups, a critical aspect in multi-step syntheses.

This compound is a valuable chiral building block in the synthesis of various biologically active molecules. Its stability under different processing and storage conditions, especially pH, is a critical parameter that can impact the yield, purity, and overall success of a synthetic route.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group in the presence of acid is a well-established process.[4] The generally accepted mechanism proceeds through the following key steps:

-

Protonation: The initial step involves the protonation of the carbamate oxygen by an acid (H⁺), enhancing the electrophilicity of the carbonyl carbon.

-

Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid readily decomposes, losing carbon dioxide (CO₂) to yield the free amine.

The formation of the stable tert-butyl cation is a significant driving force for this reaction. This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene.[1]

Caption: Acid-catalyzed deprotection mechanism of this compound.

Factors Influencing Stability

| Factor | Influence on Deprotection Rate | Rationale |

| Acid Strength | Stronger acids lead to faster deprotection. | A higher concentration of protons shifts the initial equilibrium towards the protonated carbamate, accelerating the cleavage step.[1] |

| Acid Concentration | Higher acid concentration generally increases the rate. | Studies have shown that for some Boc-protected amines, the reaction rate has a second-order dependence on the HCl concentration.[1][5] |

| Temperature | Increased temperature accelerates the reaction. | As with most chemical reactions, higher temperatures provide the necessary activation energy for the cleavage of the C-O bond. Thermal deprotection in the absence of acid is also possible at very high temperatures.[6] |

| Solvent | Polar, protic solvents can facilitate the reaction. | Solvents that can stabilize the charged intermediates and transition states can increase the reaction rate. Common solvents for deprotection include dichloromethane (DCM), dioxane, and methanol.[7] |

| Steric Hindrance | Increased steric hindrance around the nitrogen can slow down the reaction. | While the tertiary nature of the amine in this compound is fixed, steric bulk on adjacent groups can influence the approach of the acid and solvent molecules. |

| Presence of Nucleophiles | Can lead to side products. | The tert-butyl cation generated during the reaction is an electrophile and can be trapped by nucleophiles present in the reaction mixture, including the hydroxyl group of the substrate itself or solvent molecules. The use of scavengers like triethylsilane or anisole can mitigate this. |

Potential Degradation Products

Under acidic conditions, the primary degradation product of this compound is the corresponding free amine, 3-amino-3-methyl-1-butanol. However, other side products may form, particularly under harsh conditions or in the presence of certain reagents.

| Product | Formation Pathway |

| 3-Amino-3-methyl-1-butanol | Primary product from the acid-catalyzed deprotection. |

| tert-Butylated byproducts | The tert-butyl cation can alkylate the starting material or the deprotected product, for example, at the hydroxyl group. |

| Isobutylene | Formed from the deprotonation of the tert-butyl cation. |

Experimental Protocol for Stability Assessment

The following is a proposed experimental protocol for determining the stability of this compound under various acidic conditions. This protocol can be adapted based on the specific laboratory equipment and analytical capabilities available.

Objective: To determine the rate of deprotection and identify the degradation products of this compound under defined acidic conditions.

Materials:

-

This compound

-

Acids: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane, Sulfuric acid

-

Solvents: Dichloromethane (DCM), Methanol, Toluene

-

Internal standard for quantitative analysis (e.g., a stable compound with a distinct NMR or HPLC signal)

-

Deuterated solvents for NMR analysis (e.g., CDCl₃, MeOD)

-

Reagents for work-up: Sodium bicarbonate solution, brine, anhydrous sodium sulfate.

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV, MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Thermostatted reaction vessels

-

Standard laboratory glassware

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen reaction solvent at a known concentration.

-

Reaction Setup: In a series of thermostatted reaction vessels, add a known volume of the stock solution.

-

Initiation of Reaction: At time t=0, add a predetermined amount of the acid catalyst to each reaction vessel to achieve the desired acid concentration.

-

Sampling: At regular time intervals, withdraw an aliquot from each reaction vessel.

-

Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a base (e.g., a saturated solution of sodium bicarbonate).

-

Sample Preparation for Analysis: Extract the quenched sample with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. Prepare the sample for HPLC or NMR analysis by dissolving the residue in a known volume of a suitable solvent.

-

Analysis:

-

HPLC: Analyze the samples to determine the concentration of the remaining this compound and the formation of 3-amino-3-methyl-1-butanol by comparing the peak areas to a calibration curve.

-

¹H NMR: Analyze the samples to monitor the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons of the Boc group (typically around 1.4-1.5 ppm).[8] The appearance of signals corresponding to the deprotected product can also be monitored.

-

LC-MS: Use LC-MS to identify the parent compound, the primary deprotected product, and any potential side products by their mass-to-charge ratio.

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the reaction order and calculate the rate constant (k) for the deprotection under each set of conditions.

-

Calculate the half-life (t₁/₂) of the compound under each condition.

-

Quantify the formation of 3-amino-3-methyl-1-butanol and any identified side products over time.

Caption: A typical experimental workflow for assessing the stability of a compound.

Summary of Expected Data Presentation

The quantitative data generated from the stability studies should be summarized in a clear and concise format to allow for easy comparison of the stability of this compound under different acidic conditions.

| Acid Catalyst | Concentration | Solvent | Temperature (°C) | Rate Constant (k) | Half-life (t₁/₂) | 3-Amino-3-methyl-1-butanol Yield (%) | Major Side Product(s) (%) |

| TFA | e.g., 10% (v/v) | DCM | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| HCl | e.g., 4 M | Dioxane | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| H₂SO₄ | e.g., 1 M | Methanol | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| ... (other conditions) |

Conclusion

The stability of this compound under acidic conditions is a critical parameter for its successful application in organic synthesis and drug development. While the Boc group is known to be labile to acid, the rate of its cleavage is highly dependent on the specific reaction conditions. This guide provides a framework for understanding the factors that influence this stability and a detailed protocol for its systematic evaluation. By carefully controlling the acid strength, concentration, temperature, and solvent, researchers can optimize reaction conditions to achieve efficient deprotection while minimizing the formation of unwanted side products. The proposed experimental workflow and data presentation format will aid in the generation of robust and comparable stability data, contributing to the development of more efficient and reliable synthetic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 3-(Boc-amino)-3-methyl-1-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-(Boc-amino)-3-methyl-1-butanol, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, step-by-step experimental protocol for determining its solubility in various organic solvents using the widely accepted equilibrium shake-flask method. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, which is crucial for process development, formulation, and other aspects of drug discovery and manufacturing. The guide includes a detailed experimental protocol, a visual representation of the workflow, and a template for data presentation.

Introduction

This compound is a protected amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. The Boc (tert-butoxycarbonyl) protecting group makes it suitable for use in peptide synthesis and other complex organic transformations. Understanding the solubility of this compound in different organic solvents is fundamental for optimizing reaction conditions, purification processes (such as crystallization), and formulation development.

A thorough search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. This guide, therefore, focuses on providing a robust experimental methodology to enable researchers to determine this critical physicochemical property in their own laboratories.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[1] The method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, dichloromethane, etc.)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for concentration measurement.

2.2. Detailed Procedure

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

-

Addition of Excess Solid: Accurately weigh a small amount of this compound and place it into a glass vial or flask. Add a known volume of the selected organic solvent to the vial. The amount of solid should be in excess of what is expected to dissolve to ensure that a saturated solution is formed. A good starting point is to add enough solid so that undissolved particles are clearly visible.

-

Equilibration: Tightly cap the vials to prevent solvent evaporation. Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture at a constant speed for a predetermined period to allow the system to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.[1]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining undissolved microparticles.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Concentration Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound in the saturated solution.

-

Calculation of Solubility: Calculate the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis. The following table template is recommended for presenting the experimental results.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Isopropanol | 25 | HPLC-UV | ||

| Acetone | 25 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Toluene | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV |

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the equilibrium shake-flask method for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Potential Derivatives of 3-(Boc-amino)-3-methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-3-methyl-1-butanol is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for a wide range of chemical modifications, leading to a diverse array of potential derivatives. The presence of a tertiary carbon attached to the nitrogen atom provides steric hindrance that can influence reactivity and confer specific conformational properties to the resulting molecules. This technical guide explores the synthesis of key derivatives of this compound, providing detailed experimental protocols and highlighting their potential applications in drug discovery and development.

Core Compound Profile

| Property | Value |

| IUPAC Name | tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate |

| Synonyms | This compound |

| CAS Number | 167216-22-0 |

| Molecular Formula | C10H21NO3 |

| Molecular Weight | 203.28 g/mol |

| Appearance | Liquid, Solid, or Semi-solid |

| Storage Temperature | 2-8°C, sealed in a dry environment |

I. Oxidation to Aldehyde: Synthesis of tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, yielding tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate. This aldehyde is a key intermediate for further functionalization, such as reductive amination or Wittig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. A common and efficient method for this transformation is the use of Dess-Martin periodinane (DMP), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

Experimental Protocol: Dess-Martin Oxidation

Reaction: tert-butyl (4-hydroxy-2-methylbutan-2-yl)carbamate → tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate

Reagents and Materials:

-

This compound (1.0 eq)

-

Dess-Martin Periodinane (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.5 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude aldehyde by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |

| This compound | 203.28 | X | 1.0 |

| Dess-Martin Periodinane | 424.14 | 1.5X | 1.5 |

| Product | Molecular Weight ( g/mol ) | ||

| tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate | 201.26 |

Note: The yield for this reaction is typically high, often exceeding 85%.

Experimental Workflow: Oxidation

Caption: Workflow for the oxidation of this compound.

II. Esterification of the Hydroxyl Group

The primary alcohol of this compound can be readily esterified with a variety of carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. These ester derivatives can be used to introduce diverse functional groups and are often employed in prodrug strategies or to modify the physicochemical properties of the parent molecule.

Experimental Protocol: Esterification with an Acyl Chloride

Reaction: this compound + R-COCl → 4-(Boc-amino)-4-methylbutyl ester

Reagents and Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

-

Tertiary amine base (e.g., triethylamine, pyridine) (1.2 eq)

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Add the acyl chloride (1.1 eq), dissolved in a small amount of the same solvent, dropwise via an addition funnel.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by silica gel column chromatography.

Quantitative Data Example: Acetate Ester Formation

| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |

| This compound | 203.28 | X | 1.0 |

| Acetyl Chloride | 78.50 | 1.1X | 1.1 |

| Triethylamine | 101.19 | 1.2X | 1.2 |

| Product | Molecular Weight ( g/mol ) | ||

| 4-(Boc-amino)-4-methylbutyl acetate | 245.32 |

Signaling Pathway Relevance

Ester derivatives are frequently employed in the design of prodrugs. For instance, an ester linkage can be cleaved by esterases in the body to release the active parent alcohol. This strategy can be used to improve the bioavailability or pharmacokinetic profile of a drug candidate.

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-(Boc-amino)-3-methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-3-methyl-1-butanol is a valuable chiral building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing a protected amine and a primary alcohol, allows for selective functionalization at either terminus. This guide focuses on the reactivity of the primary hydroxyl group, providing a technical overview of key transformations: oxidation, esterification, and etherification. The protocols and data presented herein are compiled from established synthetic methodologies and are intended to serve as a comprehensive resource for researchers engaged in the synthesis of complex molecules and active pharmaceutical ingredients.

The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under a range of reaction conditions, allowing for the selective manipulation of the hydroxyl group. This guide will detail common and efficient protocols for these transformations, present expected outcomes in tabular format, and provide visual workflows and reaction pathways to aid in experimental design.

Oxidation of the Hydroxyl Group

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, tert-butyl (2-methyl-4-oxobutan-2-yl)carbamate. This transformation is a crucial step in many synthetic routes, enabling further modifications such as reductive amination or olefination. Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the Boc-protecting group. Common methods for this selective oxidation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA). This method is highly effective for the synthesis of aldehydes from primary alcohols and is known for its mild conditions and high yields.

Methodological & Application

Application Notes and Protocols: 3-(Boc-amino)-3-methyl-1-butanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-Butoxycarbonyl-amino)-3-methyl-1-butanol is a valuable chiral building block, primarily utilized as a protected form of the key chiral intermediate, (R)-3-amino-1-butanol. Its significance is underscored by its crucial role in the synthesis of the second-generation HIV integrase strand transfer inhibitor, Dolutegravir. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of masking the nucleophilic amino functionality, allowing for selective reactions at the hydroxyl group. This protection strategy is fundamental in multi-step syntheses of complex pharmaceutical agents, preventing unwanted side reactions and enabling high-purity production. These application notes provide detailed protocols for the protection of 3-amino-3-methyl-1-butanol, the subsequent functionalization of the resulting Boc-protected alcohol, and its deprotection to yield the free amine for further synthetic transformations.

Data Presentation

Table 1: Boc Protection of (R)-3-amino-1-butanol

| Entry | Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

| 1 | (R)-3-amino-1-butanol | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃ | Water/Acetone | 10 | Excellent | High |

| 2 | (R)-3-amino-1-butanol | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine | Dichloromethane | 4 | >95 | >98 |

Table 2: Mesylation of 3-(Boc-amino)-3-methyl-1-butanol

| Entry | Alcohol Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | Methanesulfonyl chloride (MsCl) | Triethylamine | Dichloromethane (DCM) | 0 to RT | 2-4 | High |

Table 3: Swern Oxidation of this compound

| Entry | Alcohol Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | This compound | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to RT | 3-(Boc-amino)-3-methyl-1-butanal | High |

Table 4: Boc Deprotection of this compound Derivatives

| Entry | Boc-Protected Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product |

| 1 | tert-Butyl (4-mesyloxy-2-methylbutan-2-yl)carbamate | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 | 4-amino-4-methylbutan-2-yl mesylate |

| 2 | tert-Butyl (4-oxo-2-methylbutan-2-yl)carbamate | Hydrochloric Acid (4M) | 1,4-Dioxane | Room Temperature | 1-4 | 4-amino-4-methyl-2-butanone hydrochloride |

Experimental Protocols

Protocol 1: Boc Protection of (R)-3-amino-1-butanol

This protocol describes the protection of the amino group of (R)-3-amino-1-butanol using di-tert-butyl dicarbonate.

Materials:

-

(R)-3-amino-1-butanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or a mixture of Water and Acetone

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve (R)-3-amino-1-butanol (1.0 eq.) in the chosen solvent system (DCM or water/acetone).

-

Base Addition: Add the base (NaHCO₃, 3.0 eq. or Et₃N, 1.5 eq.).

-

Reagent Addition: At 0 °C, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

If using DCM, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

If using water/acetone, remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Mesylation of this compound

This protocol details the conversion of the hydroxyl group to a good leaving group (mesylate) for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Ice-water

-

Cold 10% HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq.).

-

Reagent Addition: Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 1-3 hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with ice-water. Separate the organic layer and wash sequentially with cold 10% HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated product.

Protocol 3: Swern Oxidation of this compound

This protocol describes the oxidation of the primary alcohol to an aldehyde.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware

Procedure:

-

Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM and cool to -78 °C.

-

DMSO Addition: Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture at -78 °C. Stir for 30 minutes.

-

Base Addition: Add triethylamine (5.0 eq.) to the mixture and stir for another 30 minutes at -78 °C.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature.

-

Work-up: Add water to quench the reaction. Separate the organic layer and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

Caption: Workflow for Boc protection of 3-amino-3-methyl-1-butanol.

Caption: Synthetic pathways from this compound.

Caption: Role in Dolutegravir intermediate synthesis.

Application Notes and Protocols for the Boc Deprotection of 3-(Boc-amino)-3-methyl-1-butanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] The deprotection of Boc-protected amines is a crucial step in the synthesis of many pharmaceuticals and fine chemicals. This document provides detailed protocols for the deprotection of 3-(Boc-amino)-3-methyl-1-butanol to yield the valuable intermediate, 3-amino-3-methyl-1-butanol. Two common and effective methods using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) are presented.

Reaction Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. Under the acidic reaction conditions, the resulting amine is typically protonated, forming its corresponding salt.[4]

References

Application of 3-(Boc-amino)-3-methyl-1-butanol in Peptide Synthesis: A Guide to its Potential Utility and Methodologies

Introduction

3-(Boc-amino)-3-methyl-1-butanol is a non-proteinogenic amino acid derivative that holds potential for specialized applications in peptide synthesis. Its unique structure, featuring a C-terminal alcohol instead of a carboxylic acid and a gem-dimethyl group at the α-carbon, can introduce significant modifications to peptide structure and function. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its controlled incorporation into peptide chains using established solid-phase peptide synthesis (SPPS) protocols. The incorporation of such atypical amino acids is a key strategy in modern drug discovery to enhance peptide stability, modulate biological activity, and create novel therapeutic leads.[1][]

Potential Applications in Peptide Modification

The introduction of this compound into a peptide sequence can be leveraged for several strategic advantages:

-

Conformational Constraint: The gem-dimethyl group can restrict the rotational freedom of the peptide backbone, inducing specific secondary structures such as turns or helices. This can lead to peptides with higher receptor affinity and specificity.

-

Increased Proteolytic Stability: The absence of a natural peptide bond at the C-terminus of this building block can render the modified peptide more resistant to degradation by proteases, thereby increasing its in vivo half-life.

-

Enhanced Lipophilicity: The methyl groups and the butanol chain can increase the overall lipophilicity of the peptide, potentially improving its cell permeability and oral bioavailability.

-

Introduction of a Reactive Handle: The primary alcohol at the C-terminus can serve as a point for further chemical modification, such as esterification or etherification, allowing for the attachment of reporter molecules, solubility enhancers, or drug conjugates.

Core Principles of Incorporation in Peptide Synthesis

The incorporation of this compound into a peptide sequence would follow the general principles of Boc-based solid-phase peptide synthesis (SPPS).[3][4][5] The synthesis cycle involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

A generalized workflow for the incorporation of a non-standard amino acid like this compound is depicted below:

Caption: General workflow for the incorporation of this compound in Boc-SPPS.

Experimental Protocols

The following are generalized protocols for the key steps in the incorporation of this compound. These should be optimized based on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Boc Deprotection

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[3]

-

Drain the solution and add fresh 50% TFA/DCM.

-

Stir for 20-30 minutes.

-

Filter the resin and wash sequentially with DCM (3x), isopropanol (2x), and DCM (3x).[3]

Protocol 2: Neutralization

-

Wash the deprotected peptide-resin with DCM (2x).

-

Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM and stir for 5-10 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x) to prepare for coupling.

Protocol 3: Coupling of this compound

Due to the potential for steric hindrance from the gem-dimethyl group, a robust coupling strategy is recommended. Pre-activation of the incoming amino alcohol is crucial.

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add a coupling agent such as HBTU (3-5 eq.) or HATU (3-5 eq.) and an activation base like DIEA (6-10 eq.).[6]

-

Allow the pre-activation to proceed for 5-10 minutes at room temperature.

-

Add the activated amino alcohol solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

After completion, filter the resin and wash with DMF (3x), DCM (3x), and DMF (3x).

The following diagram illustrates the logical relationship in the choice of coupling reagents, which is critical for sterically hindered amino acids.

Caption: Decision logic for selecting a suitable coupling reagent.

Quantitative Data Summary

While specific quantitative data for peptides containing this compound is not available, the following table summarizes typical parameters and expected outcomes based on the incorporation of other non-standard amino acids in Boc-SPPS.

| Parameter | Typical Value/Range | Notes |

| Equivalents of Amino Alcohol | 3 - 5 eq. | Higher equivalents may be needed to drive the reaction to completion due to steric hindrance. |

| Coupling Time | 1 - 4 hours | Reaction time should be optimized and monitored (e.g., Kaiser test). |

| Deprotection Time (TFA/DCM) | 20 - 30 min | Standard for Boc group removal.[3][6] |